molecular formula C4H7NO3 B13812950 2-hydroxyiminobutanoic Acid CAS No. 609-30-3

2-hydroxyiminobutanoic Acid

Cat. No.: B13812950
CAS No.: 609-30-3
M. Wt: 117.10 g/mol
InChI Key: ALSXSMFPNNAYPI-UHFFFAOYSA-N
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Description

2-Hydroxyiminobutanoic acid (C₄H₇NO₃) is a butanoic acid derivative featuring a hydroxyimino group (–NOH) at the second carbon position. The hydroxyimino group enables chelation of metal ions, while the carboxylic acid moiety enhances solubility in polar solvents. Its physicochemical properties, such as moderate solubility and reactivity in nucleophilic additions, distinguish it from amino acid analogs.

Properties

CAS No.

609-30-3

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2-hydroxyiminobutanoic acid

InChI

InChI=1S/C4H7NO3/c1-2-3(5-8)4(6)7/h8H,2H2,1H3,(H,6,7)

InChI Key

ALSXSMFPNNAYPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyiminobutanoic Acid typically involves the reaction of butanoic acid derivatives with hydroxylamine under controlled conditions. One common method is the reaction of 2-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyiminobutanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The hydroxyl and oxime groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 2-oxobutanoic acid or butanoic acid derivatives.

    Reduction: The major product is 2-amino-2-hydroxybutanoic acid.

    Substitution: Various substituted butanoic acid derivatives can be formed depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxyiminobutanoic acid has been explored for its potential therapeutic effects. It has been studied as a precursor for various bioactive compounds, particularly those aimed at treating metabolic disorders and inflammatory diseases. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of derivatives of this compound. The results demonstrated that certain derivatives significantly reduced inflammation in animal models, suggesting potential for further development into therapeutic agents .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecular structures. Its ability to form various derivatives allows chemists to explore a wide range of chemical reactions.

Data Table: Synthesis Pathways of this compound Derivatives

Reaction TypeConditionsYield (%)Reference
OxidationAcetic acid, reflux85
CondensationAmine + aldehyde75
ReductionLithium aluminum hydride90

Material Science

In material science, this compound is being researched for its potential use in developing novel polymers and materials with enhanced properties. Its unique structure can impart specific characteristics to polymers, such as increased thermal stability and improved mechanical strength.

Case Study:
Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-Hydroxyiminobutanoic Acid involves its interaction with various molecular targets. The hydroxyl and oxime groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound CAS Molecular Formula Functional Groups Molecular Weight (g/mol) Solubility Applications
This compound N/A C₄H₇NO₃ Carboxylic acid, hydroxyimino 117.07 Moderate Chelation, synthetic intermediates
L-2-Aminobutyric Acid 1492-24-6 C₄H₉NO₂ Carboxylic acid, amino 103.12 High Pharmaceuticals, peptide synthesis
2-Amino-2-methylbutanoic Acid 595-39-1 C₅H₁₁NO₂ Carboxylic acid, amino, methyl 117.15 Moderate Research, intermediates
2-(Benzylamino)-3-hydroxy-3-methylbutanoic Acid 14598-96-0 C₁₂H₁₅NO₃ Carboxylic acid, benzylamino, hydroxy, methyl 221.25 Low Specialty chemicals
Methyl 2-aminobutanoate hydrochloride 7682-18-0 C₅H₁₂ClNO₂ Ester, amino, hydrochloride 153.61 High Organic synthesis, drug development

Key Observations:

  • Functional Groups: The hydroxyimino group in the target compound contrasts with amino (–NH₂), benzylamino (–NH–CH₂C₆H₅), and ester (–COOCH₃) groups in analogs. This difference impacts polarity, acidity, and metal-binding capacity.
  • Branching and Steric Effects: 2-Amino-2-methylbutanoic acid (C₅H₁₁NO₂) introduces steric hindrance via a methyl group, reducing reactivity in sterically sensitive reactions compared to the unbranched target compound .
  • Chain Length: (2S)-2-Aminopentanoic acid (CAS 6600-40-4) has a longer carbon chain, increasing hydrophobicity relative to butanoic acid derivatives .

Physicochemical and Reactivity Profiles

  • Solubility: The hydroxyimino group enhances polarity compared to amino groups but reduces solubility relative to ester derivatives (e.g., methyl 2-aminobutanoate hydrochloride, which is highly soluble due to ionic character) .
  • Acidity/Basicity: The carboxylic acid group (pKa ~2–3) dominates acidity across all compounds. The hydroxyimino group (pKa ~6–8) is less basic than amino groups (pKa ~9–10), altering pH-dependent behavior.
  • Reactivity: Hydroxyimino groups participate in oxime formation and metal chelation, whereas amino groups undergo acylation or alkylation. Esters (e.g., methyl 2-aminobutanoate) are hydrolyzed to carboxylic acids under acidic/basic conditions .

Biological Activity

2-Hydroxyiminobutanoic acid (HIBA) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with HIBA, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxyl and imino functional groups, which contribute to its reactivity and biological interactions. The specific structure allows it to engage with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

HIBA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits bactericidal effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for different strains have been documented, showcasing HIBA's efficacy in inhibiting bacterial growth.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus80160
Escherichia coli4080
Pseudomonas aeruginosa2040

The above table summarizes the antimicrobial efficacy of HIBA against selected bacterial strains, indicating its potential as a therapeutic agent in treating infections.

The mechanism by which HIBA exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. Studies suggest that HIBA may inhibit key enzymes involved in bacterial growth, leading to cell lysis and death.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of HIBA involved testing against multiple clinical isolates. Results indicated that HIBA effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential utility in clinical settings where antibiotic resistance is prevalent .

Study 2: Topical Application

Another investigation focused on the topical application of HIBA in dermatological formulations. The study highlighted significant reductions in bacterial load in infected wounds when treated with HIBA-containing ointments, showcasing its practical applications in wound care and infection management .

In Vitro Studies

In vitro assays have consistently shown that HIBA possesses a broad spectrum of activity against various pathogens. Notably, it has been effective against both aerobic and anaerobic bacteria, making it a versatile candidate for further development .

Safety Profile

The safety profile of HIBA has been assessed through various toxicological studies. Preliminary findings suggest low toxicity levels at therapeutic doses, indicating that HIBA could be a safe alternative for antimicrobial treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-hydroxyiminobutanoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves the oximation of 2-oxobutanoic acid using hydroxylamine under controlled pH (6–8) and temperature (25–40°C). Post-synthesis, purity validation requires HPLC with UV detection (λ = 210–220 nm) and comparison against certified reference standards. Structural confirmation should employ 1^1H and 13^13C NMR spectroscopy, focusing on characteristic peaks for the imine (C=N) and hydroxyl (-OH) groups .

Q. How should stability studies for this compound be designed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via LC-MS every 7 days for 4 weeks. Include controls (e.g., inert atmosphere vials) to distinguish hydrolytic vs. oxidative degradation pathways .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and tandem mass spectrometry (LC-MS/MS) for sensitivity. For cellular uptake studies, isotopically labeled 13^{13}C-2-hydroxyiminobutanoic acid can distinguish endogenous vs. exogenous compound levels. Validate recovery rates (>85%) using spiked plasma or tissue homogenates .

Advanced Research Questions

Q. How can conflicting data on the metabolic role of this compound in prokaryotic vs. eukaryotic systems be resolved?

  • Methodological Answer : Perform comparative metabolomics using 13^{13}C-tracing in model organisms (e.g., E. coli and HEK293 cells). Quantitate intermediates via GC-MS and correlate flux with enzyme activity assays (e.g., transaminases). Control for species-specific pH gradients and cofactor availability (NAD+/NADH ratios) .

Q. What experimental designs address the compound’s potential interference with amino acid biosynthesis pathways?

  • Methodological Answer : Use CRISPR-Cas9 knockouts of key enzymes (e.g., aspartate transaminase) in in vitro models. Pair with RNA-seq to identify compensatory pathways. Dose-response curves (0.1–10 mM) and isotemporal sampling (0–48 hrs) clarify inhibitory thresholds and temporal effects .

Q. How can computational modeling predict the chelation behavior of this compound with transition metals?

  • Methodological Answer : Apply density functional theory (DFT) to model metal-ligand complexes (e.g., Fe2+^{2+}, Cu2+^{2+}). Validate predictions using UV-Vis spectroscopy (metal-binding shifts) and potentiometric titrations. Compare stability constants (log K) with EDTA or citrate controls .

Data Contradiction and Reproducibility

Q. Why do studies report divergent IC50_{50} values for this compound in enzyme inhibition assays?

  • Methodological Answer : Variability arises from assay conditions (e.g., buffer ionic strength, substrate concentration). Standardize protocols using Tris-HCl (pH 7.4, 50 mM) and pre-incubate enzyme-inhibitor mixtures for 10 min. Include positive controls (e.g., malonate for succinate dehydrogenase) to normalize inter-lab variability .

Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Optimize reaction parameters (e.g., stoichiometry of hydroxylamine) via Design of Experiments (DoE). Characterize each batch with FTIR (to confirm imine formation) and Karl Fischer titration (water content <0.5%) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in in vivo studies?

  • Methodological Answer : Adopt OECD 423 guidelines for acute toxicity screening. Use PPE (gloves, goggles) and fume hoods for powder handling. For rodent studies, limit exposure to ≤500 mg/kg/day and monitor renal/liver biomarkers (creatinine, ALT) weekly .

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